molecular formula C15H15NO B1397271 3-([1,1'-Biphenyl]-2-yloxy)azetidine CAS No. 1219948-73-8

3-([1,1'-Biphenyl]-2-yloxy)azetidine

Cat. No.: B1397271
CAS No.: 1219948-73-8
M. Wt: 225.28 g/mol
InChI Key: LOBOXFTYUABNLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azetidines are four-membered heterocyclic compounds containing three carbon atoms and one nitrogen atom . They are important in organic synthesis and medicinal chemistry due to their ubiquity in natural products and their potential in peptidomimetic and nucleic acid chemistry .


Synthesis Analysis

Azetidines can be synthesized through various methods. One common method is the reduction of azetidinones (β-lactams) with lithium aluminium hydride . Another method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .


Molecular Structure Analysis

The molecular structure of azetidines is driven by a considerable ring strain, making them more stable than related aziridines . The ring strain lies between that of less stable aziridines and unreactive pyrrolidines .


Chemical Reactions Analysis

Azetidines are highly reactive due to their ring strain. They are excellent candidates for ring-opening and expansion reactions . They also have important prospects in catalytic processes including Henry, Suzuki, Sonogashira, and Michael additions .


Physical and Chemical Properties Analysis

Azetidines are typically liquids at room temperature with a strong odor of ammonia . They are strongly basic compared to most secondary amines .

Scientific Research Applications

Anticancer Applications

  • A study focused on the design, synthesis, and evaluation of thiourea compounds bearing 3-(4-methoxyphenyl)azetidine moiety, showcasing their potent anticancer activity against various human cancer cell lines. This research identified specific compounds within this class that exhibited significant potency against cancer cells, highlighting the potential of azetidine derivatives in cancer treatment (Parmar et al., 2021).

Role in Ion Transport

  • Azetidine derivatives have been studied for their effect on ion uptake and release in barley roots, providing insights into the relationship between protein synthesis and ion transport. This research underscores the potential of azetidine compounds in understanding cellular processes related to ion transport (Pitman et al., 1977).

Antioxidant Activity

  • Research on Schiff bases and azetidines derived from phenyl urea derivatives has revealed their in-vitro antioxidant potentials. This indicates the utility of azetidine compounds in medicinal chemistry, particularly in the development of compounds with antioxidant properties (Nagavolu et al., 2017).

Synthetic Chemistry

  • Azetidine derivatives are significant in synthetic chemistry due to their reactivity and utility in various reactions. This includes their application in catalytic processes and as substrates for the synthesis of other functionalized compounds, demonstrating the versatility of azetidine derivatives in chemical synthesis (Mehra et al., 2017).

Antimalarial Agents

  • Bicyclic azetidines have been identified as potent antimalarial agents, showing activity against all life stages of malaria parasites. This research highlights the role of azetidine compounds in addressing global health challenges like malaria (Kato et al., 2016).

Safety and Hazards

Azetidines are considered hazardous. They are flammable liquids and can cause severe skin burns and eye damage .

Future Directions

Recent advances in the chemistry and reactivity of azetidines have been reported, and there is ongoing research into new synthetic strategies towards functionalized azetidines . They are also being studied for their potential in drug discovery, polymerization, and as chiral templates .

Properties

IUPAC Name

3-(2-phenylphenoxy)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c1-2-6-12(7-3-1)14-8-4-5-9-15(14)17-13-10-16-11-13/h1-9,13,16H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOBOXFTYUABNLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=CC=CC=C2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-([1,1'-Biphenyl]-2-yloxy)azetidine
Reactant of Route 2
Reactant of Route 2
3-([1,1'-Biphenyl]-2-yloxy)azetidine
Reactant of Route 3
Reactant of Route 3
3-([1,1'-Biphenyl]-2-yloxy)azetidine
Reactant of Route 4
Reactant of Route 4
3-([1,1'-Biphenyl]-2-yloxy)azetidine
Reactant of Route 5
Reactant of Route 5
3-([1,1'-Biphenyl]-2-yloxy)azetidine
Reactant of Route 6
Reactant of Route 6
3-([1,1'-Biphenyl]-2-yloxy)azetidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.